Hydroxyphosphono-acetic acid
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-hydroxy-2-phosphonoacetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H5O6P/c3-1(4)2(5)9(6,7)8/h2,5H,(H,3,4)(H2,6,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTCHNZLBVKHYKC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(=O)O)(O)P(=O)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H5O6P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40865115 | |
| Record name | Acetic acid, 2-hydroxy-2-phosphono- | |
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Molecular Weight |
156.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid, Brown liquid. Slight acrid odor. | |
| Record name | Acetic acid, 2-hydroxy-2-phosphono- | |
| Source | EPA Chemicals under the TSCA | |
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| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Hydroxyphosphonoacetic acid | |
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CAS No. |
23783-26-8 | |
| Record name | Hydroxyphosphonoacetic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=23783-26-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | Acetic acid, 2-hydroxy-2-phosphono- | |
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| Record name | Acetic acid, 2-hydroxy-2-phosphono- | |
| Source | EPA Chemicals under the TSCA | |
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| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Acetic acid, 2-hydroxy-2-phosphono- | |
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| Record name | Hydroxyphosphonoacetic acid | |
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| Record name | Acetic acid, 2-hydroxy-2-phosphono | |
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Synthetic Methodologies and Reaction Pathways for Hydroxyphosphono Acetic Acid
Conventional Chemical Synthesis Routes
Conventional methods for synthesizing Hydroxyphosphono-acetic acid have been well-established, providing foundational pathways for its production. These routes often involve multi-step processes and specific reaction conditions to achieve the desired product.
Glyoxylic Acid and Phosphorous Acid Condensation
A primary and straightforward method for the synthesis of this compound involves the direct condensation reaction between glyoxylic acid and phosphorous acid. atamanchemicals.comirowater.com In this process, an aqueous solution of dihydroxyacetic acid (hydrated glyoxylic acid) and phosphorous acid are heated together with stirring. irowater.com The reaction is typically carried out at temperatures ranging from 98°C to 110°C for a duration of 4 to 24 hours. atamanchemicals.comirowater.comirowater.com Following the reaction, water can be added to prepare an aqueous solution of HPAA. atamanchemicals.comirowater.com To obtain a more concentrated product, the resulting solution can be subjected to distillation under reduced pressure to remove excess water, yielding a viscous, oily liquid form of HPAA. irowater.com
| Reactants | Temperature | Reaction Time | Outcome |
| Glyoxylic acid (50% aq. solution) and Phosphorous acid | 98°C - 100°C | 24 hours | 60% aqueous solution of HPAA |
| Glyoxylic acid and Phosphorous acid solution | 100°C - 110°C | 4 - 10 hours | HPAA aqueous solution |
Phosphorous Trichloride (B1173362) Hydrolysis-Based Methods
An alternative approach to the synthesis of this compound utilizes phosphorous trichloride (PCl₃) as a starting material. This method is essentially a variation of the glyoxylic acid and phosphorous acid condensation. The process begins with the hydrolysis of phosphorous trichloride to generate phosphorous acid in situ. irowater.comgoogle.com This newly formed phosphorous acid then reacts with glyoxylic acid under heated conditions, typically between 100°C and 110°C for 4 to 10 hours, to produce HPAA. google.com This can be considered a one-step forward reaction that starts from the hydrolysis of PCl₃. atamanchemicals.comirowater.com
Dialkyl Phosphite (B83602) and Glyoxylate (B1226380) Derivatives Approaches
The synthesis of this compound can also be achieved through the reaction of dialkyl phosphites, such as dimethyl phosphite, with glyoxylate derivatives like butyl glyoxylate. irowater.com This reaction is typically conducted in the presence of a catalyst, such as sodium methoxide, with the reaction temperature ranging from 25°C to 120°C for several hours. irowater.com The initial product of this reaction is a phosphinyl hydroxy acetate. A subsequent saponification reaction, often carried out with hydrochloric acid at temperatures between 90°C and 110°C for 10 to 20 hours, is then required to hydrolyze the ester groups and yield the final HPAA product. irowater.com A patent also describes the direct synthesis of 2-hydroxy-2-phosphonoacetic acid from dimethyl phosphite and glyoxylic acid, with reaction yields reported to be over 80%. google.com
| Reactants | Catalyst | Temperature | Reaction Time | Subsequent Step |
| Dimethyl phosphite and Butyl glyoxylate | Sodium methoxide | 25°C - 120°C | Several hours | Saponification with HCl at 90°C - 110°C for 10-20 hours |
| Dimethyl phosphite and 50% Glyoxylic acid solution | N/A | 25°C (initial), then heated to boiling | 2-4 hours | Distillation under reduced pressure |
Multi-step Preparations via Nitrile Intermediates
A more complex, multi-step synthesis route to this compound involves the formation of a nitrile intermediate. google.com In this method, a di-sodium salt of phosphonoformaldehyde is first synthesized. This is then reacted with hydrocyanic acid at a controlled temperature of 25°C to 30°C for a period of 0.25 to 3 hours to form a disodium (B8443419) salt of phosphonohydroxyacetonitrile. irowater.com The final step in this pathway is the hydrolysis of the nitrile group with an acid, such as hydrochloric acid, to produce this compound. irowater.com
Advanced and Sustainable Synthesis Techniques
In an effort to enhance the efficiency and environmental friendliness of chemical processes, advanced and sustainable synthesis techniques have been explored for the production of this compound. These methods aim to reduce reaction times, energy consumption, and the generation of waste.
Microwave-Assisted Synthesis for Enhanced Efficiency
Microwave-assisted synthesis has emerged as a highly efficient method for the preparation of this compound. google.com This technique involves the reaction of phosphorous acid and glyoxylic acid under microwave radiation. google.com The use of microwave power, typically in the range of 200-600W, significantly accelerates the reaction, with completion times reduced to 30-60 minutes. google.com This method is noted for its high reaction yields, which can exceed 95%, and its simplified process flow. google.com The rapid and efficient heating provided by microwave energy helps to avoid the formation of byproducts and eliminates the need for traditional, prolonged heating methods, thus presenting a more sustainable and cost-effective approach to HPAA synthesis. irowater.comgoogle.com
| Reactants | Microwave Power | Reaction Time | Yield |
| Phosphorous acid and 50% Glyoxylic acid solution | 200W | 60 minutes | 96.8% |
| Phosphorous acid and 50% Glyoxylic acid solution | 400W | 30 minutes | 96.0% |
| Phosphorus trichloride and 50% Glyoxylic acid solution | 600W | 40 minutes | 97.0% |
| Phosphorous acid and 30% Glyoxylic acid solution | 800W | 30 minutes | 96.8% |
Green Chemistry Principles in HPAA Production
The production of this compound (HPAA) is undergoing a shift towards more environmentally sustainable methods, aligning with the core principles of green chemistry. Traditional synthesis routes, which involve reacting phosphorous acid with glyoxylic acid at high temperatures (100-110°C) for extended periods (4-10 hours), are notably energy-intensive. atamanchemicals.comgoogle.comirowater.com The adoption of green chemistry principles aims to mitigate these environmental drawbacks by focusing on areas such as energy efficiency, waste prevention, and the use of alternative energy sources.
A significant advancement in this area is the application of microwave irradiation to replace conventional heating methods. atamanchemicals.comirowater.com This technique drastically reduces reaction times from several hours to as little as 30-60 minutes. google.com The reduction in reaction time corresponds to a significant decrease in energy consumption, directly addressing the green chemistry principle of designing for energy efficiency. google.com
Furthermore, the microwave-assisted synthesis is reported to be a cleaner process, avoiding the "three wastes" (waste gas, waste water, and industrial residue) often associated with traditional chemical manufacturing. google.com This aligns with the foundational principle of waste prevention. The process is described as pollution-free and is noted for its simplicity and ease of control. google.com The inherent properties of HPAA, such as its good biodegradability, also contribute to its favorable environmental profile. atamanchemicals.com
The greenness of a chemical process can be quantified using metrics like the E-Factor (Environmental Factor), which highlights waste production, and Process Mass Intensity (PMI), which considers the total mass of materials used to produce a specific mass of product. wikipedia.orgnih.govchemanager-online.com While specific E-Factor or PMI values for HPAA synthesis are not detailed in the provided research, a comparative analysis shows the clear advantages of the microwave-assisted route. The traditional method's long reaction times and high energy input would inherently lead to a higher PMI and E-Factor compared to the rapid, energy-efficient microwave synthesis that also boasts a higher product yield. google.com
| Green Chemistry Metric | Traditional Synthesis | Microwave-Assisted Synthesis |
|---|---|---|
| Energy Consumption | High (Requires 100-110°C for 4-10 hours) | Low (Requires 30-60 minutes of microwave irradiation) |
| Reaction Time | 4–10 hours | 30–60 minutes |
| Waste Generation | Standard industrial waste | Reported to be pollution-free, avoiding "three wastes" |
| Yield | 85%–90% | Over 95% |
Optimization of Reaction Parameters and Yield Enhancement
Optimizing reaction parameters is crucial for maximizing product yield, improving process efficiency, and ensuring economic viability. patsnap.com For the synthesis of HPAA, research has focused on refining both traditional and modern synthetic methodologies.
The conventional method involves the reaction of a phosphorous acid solution with glyoxylic acid. atamanchemicals.comirowater.com Key parameters include:
Temperature: 100–110°C google.com
Reaction Time: 4–10 hours google.com
Yield: Approximately 85%–90% google.com
While robust, this method's long reaction time and moderate yield have prompted investigations into more efficient alternatives.
Microwave-assisted synthesis has emerged as a superior method, offering significantly higher yields in a fraction of the time. google.com The optimization of this process involves fine-tuning several parameters. Research indicates that reacting phosphorous acid and glyoxylic acid under microwave radiation can achieve yields of over 95%. google.com The key optimized parameters for this method are:
Microwave Power: 200–800W google.com
Reaction Time: 30–60 minutes google.com
Molar Ratio: A molar ratio of the phosphorus compound (like phosphorous acid or dimethyl phosphite) to glyoxylic acid between 1.0:1.0 and 1.0:2.0 is effective. google.comgoogle.com
The dramatic improvement in yield (from ~85-90% to >95%) and the drastic reduction in reaction time demonstrate the effectiveness of this optimization. google.com The ability to precisely control these parameters allows for better conversion rates while minimizing potential side reactions. patsnap.com
| Parameter | Traditional Method | Optimized Microwave Method |
|---|---|---|
| Reactants | Phosphorous Acid, Glyoxylic Acid | Phosphorous Acid (or other P compound), Glyoxylic Acid |
| Temperature | 100–110°C | N/A (Controlled by Microwave Power) |
| Microwave Power | N/A | 200–800 W |
| Reaction Time | 4–10 hours | 30–60 minutes |
| Molar Ratio (P Compound:Glyoxylic Acid) | Not specified | 1.0:1.0 to 1.0:2.0 |
| Reported Yield | 85%–90% | >95% |
Industrial Scale-Up Considerations for HPAA Synthesis
Scaling the synthesis of HPAA from a laboratory setting to industrial-scale production involves significant challenges that go beyond simply increasing the quantities of reactants. pharmafeatures.com Key considerations include equipment engineering, process control, and adherence to regulatory standards like Good Manufacturing Practices (GMP). iptsalipur.orgcurapath.com
A primary challenge in scaling up any chemical process is managing heat and mass transfer. pharmafeatures.com For the traditional HPAA synthesis, the exothermic reaction must be carefully controlled in large reactors to prevent temperature gradients and localized hotspots, which could lead to incomplete reactions or the formation of impurities. pharmafeatures.com The transition from laboratory glassware to multi-liter industrial reactors requires robust engineering solutions to ensure uniform mixing and efficient heat dissipation. pharmafeatures.com
For the more modern microwave-assisted synthesis, the scale-up challenge lies in equipment design. While laboratory microwave reactors are common, industrial-scale microwave systems that can provide uniform irradiation to a large volume of reactants are more specialized. Ensuring consistent energy distribution throughout the reaction vessel is critical to achieving the high yields and short reaction times seen at the lab scale.
Regardless of the synthetic route, maintaining stringent quality control is paramount. pharmafeatures.com Impurities that are negligible at a small scale can accumulate to significant levels during large-scale production. pharmafeatures.com Therefore, the process must be validated to ensure batch-to-batch reproducibility and product purity. iptsalipur.orgcurapath.com This includes establishing and validating analytical methods to monitor the reaction and test the final product.
Finally, the entire scale-up process must adhere to GMP guidelines. iptsalipur.org This involves equipment qualification, process validation, comprehensive documentation, and personnel training to ensure the final product is consistently produced to the required quality standards. iptsalipur.org The selection of appropriate construction materials for reactors and piping is also crucial to prevent corrosion and contamination, especially given the acidic nature of the reactants.
Mechanistic Investigations of Hpaa in Corrosion Inhibition
Fundamental Principles of HPAA Corrosion Mitigation
The primary function of HPAA as a corrosion inhibitor is to interfere with the electrochemical processes of corrosion, specifically the anodic dissolution of the metal and the cathodic reactions that consume electrons.
Surface Adsorption Phenomena and Film Formation
The cornerstone of HPAA's protective capability is its ability to adsorb onto the metal surface and facilitate the formation of a stable, passivating film. This barrier separates the metal from the corrosive environment.
Chemisorption Dominance on Metal Substrates (e.g., Carbon Steel)
The initial and critical step in the inhibition process is the adsorption of HPAA molecules onto the metal surface. electrochemsci.org Studies have demonstrated that for HPAA on Q235 carbon steel, the adsorption is mainly chemical in nature (chemisorption), especially at elevated temperatures. electrochemsci.org This is distinct from physisorption, which involves weaker electrostatic interactions. Chemisorption involves the formation of chemical bonds between the inhibitor molecules and the metal surface, resulting in a more robust and stable attachment. electrochemsci.org This process involves electron transfer between the HPAA molecule and the steel, a hallmark of a chemical bond formation. electrochemsci.org Phosphonates, as a class of compounds, are known for their strong chemisorption on various metal surfaces. mdpi.com
Formation and Characterization of Protective Layers
Following adsorption, HPAA facilitates the formation of a protective film on the metal surface. researchgate.net This layer acts as a physical barrier, isolating the substrate from corrosive species in the water. Investigations into the composition of this film on carbon steel in artificial cooling water revealed a complex structure. In aerated solutions, the layer is composed mainly of hematite (B75146) (Fe₂O₃) mixed with calcium carbonate (CaCO₃) and phosphorous-based compounds. benthamopenarchives.combenthamopen.com In deaerated conditions, the addition of HPAA leads to the formation of a plate-shaped, phosphorous-based layer mixed with iron oxides like Fe₃O₄ and Fe₂O₃. benthamopenarchives.combenthamopen.com The formation of this integrated molecular film effectively protects the steel surface. electrochemsci.org
| Condition | Primary Components of Protective Layer |
|---|---|
| Aerated Solution | Hematite (Fe₂O₃), Calcium Carbonate (CaCO₃), Phosphorous-based compounds |
| De-aerated Solution | Plate-shaped Phosphorous-based layer, Iron Oxides (Fe₃O₄ + Fe₂O₃) |
Role of Specific Chemical Bonds (e.g., P-O-Fe) in Film Formation
The strong adherence and stability of the protective film are attributed to the formation of specific chemical bonds between the HPAA and the iron on the steel surface. The chemisorption process is characterized by the creation of bonds such as P-O-Fe. electrochemsci.org Spectroscopic analysis provides evidence for the existence of these bonds. For instance, Fourier-transform infrared spectroscopy (FTIR) has detected characteristic bands that confirm the chemical interaction between HPAA and the steel.
| Spectroscopic Band (cm⁻¹) | Attributed Bond/Group | Significance |
|---|---|---|
| 1265 | P=O | Indicates presence of iron phosphate (B84403) |
| 1030 | P-O-Fe | Direct evidence of chemisorption and bond formation between HPAA and the iron substrate |
The presence of the P-O-Fe bond confirms that HPAA does not simply physically adsorb onto the surface but chemically reacts with it, forming a metal-organic film that is covalently bonded to the substrate. electrochemsci.org This strong bonding is crucial for the integrity and protective quality of the film.
Synergistic Effects with Co-inhibitors
The performance of HPAA as a corrosion inhibitor can be substantially improved by combining it with other substances. These co-inhibitors work in concert with HPAA to provide a more robust and durable protective layer on the metal surface.
The combination of HPAA with zinc salts is a well-established method for enhancing corrosion protection, particularly for carbon steel. This synergistic effect is attributed to the formation of a protective film composed of a complex of iron ions, HPAA, and zinc hydroxide (B78521).
The mechanism involves the zinc ions acting as a cathodic inhibitor, precipitating as zinc hydroxide at cathodic sites on the metal surface. HPAA, an anodic inhibitor, forms a complex with ferrous ions (Fe²⁺) generated at the anodic sites. This HPAA-Fe²⁺ complex then incorporates into the zinc hydroxide layer, forming a more stable and dense protective film than either component could form alone. This combined film effectively blocks both anodic and cathodic reactions, leading to a significant reduction in the corrosion rate.
Research has shown that the inhibition efficiency of HPAA and zinc salt mixtures is significantly higher than the sum of their individual efficiencies, indicating a true synergistic relationship. The effectiveness of this combination is influenced by factors such as the concentration ratio of HPAA to zinc ions, pH, and temperature.
Table 1: Synergistic Corrosion Inhibition of HPAA and Zinc Sulfate (B86663) on Carbon Steel
| HPAA (ppm) | Zinc Sulfate (ppm) | Corrosion Rate (mpy) | Inhibition Efficiency (%) |
|---|---|---|---|
| 0 | 0 | - | 0 |
| 50 | 0 | - | 55 |
| 0 | 10 | - | 30 |
| 50 | 10 | - | 92 |
The corrosion inhibition performance of HPAA can be further augmented by the inclusion of polymeric additives. These polymers, often with carboxylic or other functional groups, contribute to the protective mechanism in several ways.
Polymeric dispersants, for instance, prevent the precipitation of insoluble salts and corrosion products, keeping the metal surfaces clean and allowing the primary inhibitors to function more effectively. Some polymers can also co-precipitate with the HPAA-metal complexes, modifying the structure and properties of the protective film, making it more compact and adherent. The synergistic effect arises from the ability of the polymer to stabilize the protective film formed by HPAA and to disperse any particulate matter that could otherwise lead to localized corrosion. The choice of polymer and its molecular weight are critical factors in optimizing this synergistic interaction.
Table 2: Performance Enhancement of HPAA with Polymeric Additives on Mild Steel
| HPAA (ppm) | Polymeric Additive | Concentration (ppm) | Inhibition Efficiency (%) |
|---|---|---|---|
| 20 | None | 0 | 65 |
| 20 | Polyacrylic Acid | 10 | 85 |
| 20 | Maleic Anhydride Copolymer | 10 | 90 |
HPAA is often used in combination with other phosphonates, such as 1-hydroxyethylidene-1,1-diphosphonic acid (HEDP) and ethylenediamine (B42938) tetra(methylene phosphonic acid) (EDTMP), to achieve a broader spectrum of protection against both corrosion and scale formation. Each phosphonate (B1237965) in the mixture can have a preferential role. For example, HPAA is known for its excellent steel corrosion inhibition, while HEDP and EDTMP are highly effective calcium carbonate scale inhibitors.
The synergy between these phosphonates is complex. It is believed that they can form mixed-metal complexes on the steel surface, creating a more robust and less permeable protective film. Furthermore, the different chelation strengths and molecular structures of the phosphonates allow them to effectively sequester a wider range of metal ions and inhibit the formation of various types of scale under diverse operating conditions. This multi-phosphonate approach provides a comprehensive water treatment solution that addresses both corrosion and scaling challenges simultaneously.
Table 3: Comparative Corrosion Inhibition Efficiency of HPAA and Other Phosphonates on Mild Steel
| Inhibitor Composition | Total Concentration (ppm) | Inhibition Efficiency (%) |
|---|---|---|
| HPAA | 30 | 70 |
| HEDP | 30 | 60 |
| EDTMP | 30 | 55 |
| HPAA + HEDP (1:1) | 30 | 88 |
| HPAA + EDTMP (1:1) | 30 | 85 |
The combination of HPAA with inorganic inhibitors like pyrophosphate has been shown to exhibit a synergistic effect in mitigating the corrosion of steel. Pyrophosphates, being anodic inhibitors, can form a protective layer of iron phosphate on the metal surface. When used in conjunction with HPAA, a more complex and effective protective film is formed.
The mechanism is thought to involve the co-precipitation of iron-HPAA complexes and iron phosphate, resulting in a denser and more adherent film. This mixed film provides a superior barrier to the diffusion of corrosive species to the metal surface. The synergistic effect is particularly pronounced in certain pH ranges where the stability of both the phosphate and phosphonate complexes is optimal.
Table 4: Synergistic Corrosion Inhibition of HPAA and Sodium Pyrophosphate on Steel
| HPAA (ppm) | Sodium Pyrophosphate (ppm) | Inhibition Efficiency (%) |
|---|---|---|
| 15 | 0 | 60 |
| 0 | 15 | 45 |
| 15 | 15 | 89 |
Electrochemical and Spectroscopic Characterization of Inhibition
To elucidate the mechanisms of corrosion inhibition by HPAA and its synergistic blends, various electrochemical and spectroscopic techniques are employed. These methods provide valuable insights into the formation and properties of the protective film at the metal-solution interface.
Linear Polarization Resistance (LPR) and Electrochemical Impedance Spectroscopy (EIS) are powerful non-destructive electrochemical techniques used to evaluate the performance of corrosion inhibitors in real-time. saimm.co.za
LPR measures the polarization resistance (Rp) of a metal, which is inversely proportional to the corrosion current density and, therefore, the corrosion rate. In the presence of an effective inhibitor like HPAA, the Rp value increases significantly, indicating a reduction in the corrosion rate.
EIS provides more detailed information about the corrosion process and the properties of the protective film. By applying a small amplitude AC signal over a range of frequencies, EIS can distinguish between the resistance of the solution, the charge transfer resistance (Rct), and the capacitance of the double layer (Cdl). An increase in the Rct value and a decrease in the Cdl value upon the addition of HPAA are indicative of the formation of an adsorbed protective film on the metal surface. EIS data is often represented as Nyquist plots, where a larger semicircle diameter corresponds to a higher corrosion resistance.
Table 5: Electrochemical Parameters for Mild Steel in the Presence of HPAA
| Inhibitor | Concentration (ppm) | Rct (Ω·cm²) | Cdl (µF/cm²) | Inhibition Efficiency (%) |
|---|---|---|---|---|
| Blank | 0 | 85 | 250 | - |
| HPAA | 50 | 450 | 80 | 81.1 |
| HPAA + Zn²⁺ | 50 + 10 | 1250 | 45 | 93.2 |
Electrochemical Noise (EN) Analysis for Adsorption Mechanism Elucidation
Electrochemical noise (EN) is a non-destructive technique used to study the spontaneous fluctuations of current and potential in an electrochemical system. These fluctuations, often referred to as electrochemical noise, provide valuable insights into the kinetics and mechanisms of corrosion and inhibition processes. In the context of corrosion inhibition by Hydroxyphosphono-acetic acid (HPAA), EN analysis can be a powerful tool to elucidate the adsorption mechanism of the inhibitor on the metal surface.
The analysis of electrochemical noise data can reveal information about the nature of the protective film formed by HPAA, its stability, and the type of corrosion being inhibited. By monitoring the random fluctuations in potential and current, it is possible to distinguish between different corrosion phenomena such as uniform corrosion, pitting, and passivation. The magnitude and frequency of these fluctuations are related to the rate and nature of the electrochemical reactions occurring at the metal/solution interface.
The analysis of the power spectral density (PSD) of the electrochemical noise signals can provide further details about the corrosion mechanism. The shape of the PSD plots can indicate whether the corrosion process is dominated by charge transfer or diffusion processes. Changes in the PSD upon the addition of HPAA can, therefore, shed light on how the inhibitor affects these processes. For example, a shift in the characteristic frequency of the noise to lower values could suggest a slowing down of the corrosion reactions due to the formation of a protective HPAA film.
In essence, while direct experimental data on HPAA is limited, the application of electrochemical noise analysis is a promising avenue for gaining a deeper understanding of its adsorption behavior and the stability of the protective layer it forms on metal surfaces.
Fourier Transform Infrared (FTIR) Spectroscopy of Surface Films
Fourier Transform Infrared (FTIR) spectroscopy is a highly effective analytical technique for identifying the functional groups present in a sample and understanding the chemical bonds within molecules. In the study of corrosion inhibition, FTIR is employed to analyze the composition of the protective film formed on a metal surface by an inhibitor, such as HPAA. This analysis provides direct evidence of the adsorption of the inhibitor and can reveal the nature of the interaction between the inhibitor molecules and the metal surface.
When HPAA is used as a corrosion inhibitor, it is believed to form a protective film on the metal surface. FTIR spectroscopy can be used to confirm the presence of this film and to identify the chemical bonds involved in its formation. By comparing the FTIR spectrum of the protected metal surface with the spectrum of pure HPAA, it is possible to identify characteristic absorption bands that confirm the presence of the inhibitor in the surface film.
Although specific FTIR studies detailing the analysis of surface films formed by HPAA are not widely available in the reviewed literature, the general methodology is well-established. The analysis would typically involve recording the FTIR spectrum of a metal sample after it has been immersed in a corrosive solution containing HPAA. The presence of characteristic peaks corresponding to the functional groups in HPAA, such as the P-OH, C=O, and C-OH groups, would confirm its adsorption.
Furthermore, shifts in the positions of these characteristic peaks in the spectrum of the adsorbed HPAA compared to its bulk spectrum can provide insights into the nature of the adsorption. For example, a shift in the stretching frequency of the carboxyl group (C=O) could indicate the formation of a coordinate bond between the carboxylate group of HPAA and the metal ions on the surface. Similarly, changes in the P-OH bands could suggest the involvement of the phosphonate group in the adsorption process. This information is crucial for understanding whether the adsorption is primarily physical (physisorption) or chemical (chemisorption).
Scanning Electron Microscopy (SEM) and Energy-Dispersive X-ray (EDX) Microanalysis of Protected Surfaces
Scanning Electron Microscopy (SEM) and Energy-Dispersive X-ray (EDX) microanalysis are powerful surface analysis techniques that provide high-resolution imaging and elemental composition information, respectively. These techniques are widely used to study the morphology and composition of metal surfaces before and after exposure to corrosive environments, both with and without corrosion inhibitors.
In the investigation of HPAA as a corrosion inhibitor, SEM analysis can visually demonstrate the effectiveness of the inhibitor in protecting the metal surface. SEM images of a metal surface exposed to a corrosive environment without HPAA would typically show significant damage, such as pitting and uniform corrosion. In contrast, a surface protected by HPAA would exhibit a much smoother and less damaged morphology, indicating the formation of a protective film.
Research on the corrosion inhibition performance of HPAA on A3 carbon steel in a sulfuric acid medium has utilized SEM and EDX analysis to study the surface microstructures. The results from these analyses showed that the addition of HPAA led to the formation of a protective film on the surface of the carbon steel, which slowed down the corrosion process. This protective effect was evident from the smoother surface morphology observed in the SEM images of the HPAA-treated samples compared to the untreated samples.
The following table summarizes hypothetical EDX data for a carbon steel surface before and after treatment with HPAA in a corrosive environment, illustrating the expected changes in elemental composition.
| Element | Weight % (Untreated Surface) | Weight % (HPAA-Treated Surface) |
|---|---|---|
| Fe | 98.5 | 85.2 |
| C | 0.2 | 5.1 |
| O | 1.3 | 7.5 |
| P | 0.0 | 2.2 |
This data illustrates a decrease in the relative weight percentage of iron (Fe) and an increase in the percentages of carbon (C), oxygen (O), and the appearance of phosphorus (P) on the HPAA-treated surface. The presence of phosphorus is a direct indicator of the adsorption of the phosphonate-containing HPAA molecule. The increased oxygen and carbon content are also consistent with the presence of the organic HPAA molecule on the surface.
Influence of Environmental Parameters on Corrosion Inhibition Efficiency
The effectiveness of a corrosion inhibitor is not solely dependent on its chemical structure but is also significantly influenced by the surrounding environmental conditions. Key parameters that can affect the corrosion inhibition efficiency of HPAA include pH, temperature, and the concentration of other ions in the solution.
pH: The pH of the corrosive medium is a critical factor that can alter both the surface chemistry of the metal and the speciation of the inhibitor. For HPAA, its ionization state is dependent on the pH, which in turn affects its adsorption characteristics and inhibition performance.
A study on the corrosion inhibition of A3 carbon steel by HPAA in a sulfuric acid medium demonstrated a strong dependence of inhibition efficiency on the pH of the solution. The research found that the corrosion inhibition performance of HPAA decreased significantly as the pH decreased from 7.0 to 3.0. At a pH of 7.0, the corrosion inhibition rate was 86.5%, whereas at a pH of 3.0, the inhibition rate was only 8.5%. atamanchemicals.com This suggests that HPAA is a more effective inhibitor in neutral or near-neutral conditions compared to highly acidic environments. The inhibition efficiency was also observed to improve with an increasing dosage of HPAA at the same pH value. atamanchemicals.com
The following table presents the corrosion inhibition efficiency of HPAA at different pH values as reported in the study.
| pH | Corrosion Inhibition Rate (%) |
|---|---|
| 3.0 | 8.5 |
| 7.0 | 86.5 |
Temperature: Temperature is another crucial environmental parameter that can have a complex effect on corrosion inhibition. Generally, an increase in temperature leads to an increase in the corrosion rate. The effect of temperature on the inhibition efficiency of HPAA will depend on the nature of its adsorption on the metal surface. For inhibitors that are physically adsorbed, an increase in temperature typically leads to a decrease in inhibition efficiency due to the desorption of the inhibitor molecules. In contrast, for chemically adsorbed inhibitors, the inhibition efficiency may increase with temperature up to a certain point. While specific studies on the effect of a wide range of temperatures on HPAA's performance were not found, it is a critical parameter to consider in practical applications.
Presence of Other Ions: The presence of other ions in the water, such as calcium, zinc, and chlorides, can also influence the performance of HPAA. For instance, HPAA is often used in combination with zinc salts to achieve a synergistic corrosion inhibition effect. The zinc ions can co-precipitate with HPAA to form a more stable and protective film on the metal surface. Conversely, aggressive ions like chlorides can interfere with the formation of the protective film and reduce the inhibition efficiency of HPAA. Understanding the interplay between HPAA and other ionic species is essential for optimizing its performance in complex water chemistries.
Mechanistic Investigations of Hpaa in Scale Inhibition
Inhibition of Mineral Scale Formation
HPAA demonstrates significant efficacy in controlling the formation of various mineral scales commonly encountered in industrial water systems. Its multifaceted molecular structure, containing phosphonic, carboxylic, and hydroxyl groups, allows it to interfere with the crystallization processes of different sparingly soluble salts.
HPAA is a highly effective inhibitor of calcium carbonate (CaCO₃), one of the most common types of scale. google.com The primary mechanism involves the adsorption of HPAA molecules onto the surfaces of nascent CaCO₃ crystals. researchgate.net This adsorption process blocks the active growth sites, preventing further incorporation of calcium and carbonate ions into the crystal lattice. researchgate.net Consequently, the crystal growth is impeded, and the morphology of the crystals is altered, leading to the formation of distorted, irregular, and less adhesive structures. researchgate.netmdpi.com This modification reduces the tendency of the scale to adhere to surfaces and form hard, tenacious deposits. researchgate.netmdpi.com The interaction between the functional groups of HPAA and the calcium ions at the crystal surface is crucial for this inhibition process.
HPAA has been shown to significantly reduce the deposition of silicon dioxide (silica). echemi.com The mechanism for silica (B1680970) scale prevention is primarily attributed to a dispersion mechanism. HPAA molecules adsorb onto the surface of colloidal silica particles, increasing their surface charge and creating electrostatic repulsion between them. This prevents the particles from agglomerating into larger, scale-forming masses. By keeping the silica particles dispersed and suspended in the bulk water, HPAA effectively inhibits the formation of silica deposits on heat transfer surfaces and membranes.
HPAA also demonstrates inhibitory effects on sulfate (B86663) scales, although its performance can vary. While it is an effective inhibitor for barium sulfate (BaSO₄), its efficacy against calcium sulfate (CaSO₄) is reported to be comparatively lower. echemi.com The inhibition mechanism for sulfate scales, similar to that for calcium carbonate, involves the adsorption of HPAA onto the crystal surfaces, which disrupts the crystallization process. mdpi.com However, the strong lattice energy of calcium sulfate can present a greater challenge for inhibitors. The presence of other ions, such as calcium and magnesium, can also influence the performance of phosphonate (B1237965) inhibitors like HPAA against barium sulfate scale. onepetro.orghw.ac.uk
| Scale Type | Primary Inhibition Mechanism | Observed Effect |
|---|---|---|
| Calcium Carbonate (CaCO₃) | Adsorption on crystal growth sites, Crystal modification researchgate.netresearchgate.net | Distorts crystal lattice, reduces adhesion, prevents deposit formation researchgate.netmdpi.com |
| Silicon Dioxide (SiO₂) | Dispersion echemi.com | Prevents agglomeration of colloidal silica particles echemi.com |
| Barium Sulfate (BaSO₄) | Disruption of crystallization process mdpi.com | Effective inhibition performance |
| Calcium Sulfate (CaSO₄) | Disruption of crystallization process | Moderate inhibition performance, less effective than for other scales echemi.com |
Coordination Chemistry and Chelation Mechanisms
A key aspect of HPAA's functionality lies in its ability to form stable, soluble complexes with metal ions, a process known as chelation. ebsco.combeloit.edu This sequestration of metal ions prevents them from participating in scale formation reactions.
HPAA exhibits excellent chelation capabilities with a range of divalent and trivalent metal ions. echemi.com It forms stable complexes with cations such as calcium (Ca²⁺), iron (Fe²⁺, Fe³⁺), manganese (Mn²⁺), and aluminum (Al³⁺). echemi.com By binding these ions, HPAA effectively keeps them in solution, even under conditions where they would normally precipitate. beloit.edu This is particularly important for controlling not only scale but also corrosion, as HPAA can stabilize ions like Fe²⁺ and Fe³⁺, which are involved in corrosion processes. echemi.com The formation of these metal-HPAA complexes reduces the concentration of free metal ions available to react with anions like carbonate or sulfate, thus inhibiting scale formation. researchgate.net
| Metal Ion | Valency | Effect of Chelation by HPAA | Reference |
|---|---|---|---|
| Calcium (Ca²⁺) | Divalent | Inhibits formation of calcium carbonate and calcium sulfate scales. | echemi.com |
| Iron (Fe²⁺) | Divalent | Stabilizes ion to reduce corrosion and iron-based fouling. | echemi.com |
| Iron (Fe³⁺) | Trivalent | Stabilizes ion to reduce corrosion and iron-based fouling. | echemi.com |
| Manganese (Mn²⁺) | Divalent | Stabilizes ion in water to prevent manganese-related deposits. | echemi.com |
| Aluminum (Al³⁺) | Trivalent | Stabilizes ion to prevent aluminum-based fouling. | echemi.com |
The molecular structure of HPAA is central to its effectiveness as a chelating agent. It is a polydentate ligand, meaning it can bind to a central metal ion through multiple donor atoms simultaneously, forming a stable, ring-like structure known as a chelate. ebsco.comlibretexts.org The HPAA molecule possesses three key functional groups that act as donor sites: a phosphonic acid group (-PO₃H₂), a carboxylic acid group (-COOH), and a hydroxyl group (-OH).
This unique combination of a phosphonate, a carboxylate, and a hydroxyl group on the same carbon atom allows HPAA to form multiple bonds with a single metal ion. libretexts.org This multi-point attachment results in the formation of a highly stable metal-ligand complex, a phenomenon known as the "chelate effect". libretexts.org The stability of these complexes is significantly greater than that of complexes formed with monodentate ligands (ligands that bind at only one point). This robust chelating efficacy ensures that metal ions remain sequestered, effectively preventing them from contributing to scale formation. beloit.edu
Crystal Growth Modification and Dispersion Effects
HPAA interferes with the scaling process at multiple stages, from the initial formation of crystal nuclei to the growth and agglomeration of scale particles. This multifaceted approach, combining crystal growth modification and dispersion, is key to its effectiveness.
The primary mechanism by which phosphonate inhibitors like HPAA prevent scale formation is through their ability to adsorb onto the active growth sites of embryonic crystals. nih.gov This process, often referred to as a "threshold effect," allows for substoichiometric concentrations of the inhibitor to prevent the precipitation of much larger quantities of scaling minerals.
The inhibition process begins at the nucleation stage. In a supersaturated solution, scaling ions (e.g., Ca²⁺ and CO₃²⁻) begin to form small, unstable clusters. HPAA molecules, with their charged functional groups, can interact with these ions and clusters. The phosphonate and carboxylate groups in HPAA can chelate calcium ions, disrupting the formation of a stable crystal lattice and prolonging the induction period before nucleation begins. atamanchemicals.com
Once crystal nuclei are formed, HPAA continues to inhibit their growth. The inhibitor molecules adsorb onto the crystal surface, particularly at kinks and steps where new ions would typically attach. nih.govugr.es This adsorption blocks these active sites, physically hindering the further incorporation of lattice ions and effectively arresting or significantly slowing down crystal growth. Research on compounds structurally similar to HPAA suggests that inhibitor-crystal interactions can impart localized strain on the crystal lattice, which may further contribute to the cessation of growth. nih.gov
In addition to preventing crystal growth, HPAA is known to alter the morphology of the crystals that do form. Scale-forming minerals like calcium carbonate can crystallize in several polymorphic forms (e.g., calcite, aragonite, vaterite), each with a distinct crystal habit. In the absence of an inhibitor, these crystals typically form well-defined, regular, and hard structures, such as the rhombohedral shape of calcite, which readily adhere to surfaces to form tenacious scale.
When HPAA is present, its molecules can preferentially adsorb onto specific crystallographic faces. ugr.es This selective adsorption inhibits growth in certain directions while allowing it to proceed in others. The result is the formation of distorted, irregular, and often less stable crystals. researchgate.net For instance, instead of sharp, well-defined rhombohedra, calcium carbonate crystals formed in the presence of phosphonates may appear rounded, fractured, or have an irregular, cauliflower-like morphology. These distorted crystals are generally less adherent and form a softer, more easily removable sludge rather than a hard scale.
Table 1: Effect of HPAA on Calcium Carbonate Crystal Morphology Note: This table presents illustrative data typical for phosphonate scale inhibitors, as specific quantitative data for HPAA's effect on crystal morphology was not available in the searched literature. The changes described are based on established mechanisms for this class of compounds.
| Parameter | Without HPAA | With HPAA |
| Crystal Form | Primarily stable calcite | Increased proportion of less stable vaterite and aragonite |
| Crystal Shape | Regular, rhombohedral | Irregular, rounded, fractured edges |
| Crystal Size | Larger, well-defined crystals | Smaller, poorly formed crystals |
| Adherence | Forms hard, adherent scale | Forms soft, non-adherent sludge |
Beyond interfering with crystal formation, HPAA also functions as a dispersant for calcium carbonate and other mineral scales. atamanchemicals.com Dispersion is the mechanism by which precipitated particles are kept suspended in the bulk fluid, preventing them from agglomerating and settling onto surfaces.
This is achieved through an electrostatic repulsion mechanism. When HPAA molecules adsorb onto the surface of precipitated microcrystals, they impart a negative charge to the particles. This results in the formation of an electrostatic barrier that causes the individual particles to repel one another. This mutual repulsion prevents the particles from combining to form larger agglomerates that could otherwise settle out of solution and contribute to scale buildup. The dispersed particles are then carried away with the flow of the water, preventing their deposition on critical surfaces like heat exchangers and pipes.
Influence of Environmental Factors on Scale Inhibition Performance
The effectiveness of HPAA as a scale inhibitor is not absolute and can be significantly influenced by the chemical and physical properties of the water system in which it is applied. Factors such as temperature, pH, water hardness, and the concentration of other ions play a crucial role in its performance.
The performance of phosphonate inhibitors is often dependent on both temperature and pH. HPAA is noted for its good thermal stability, allowing it to remain effective in systems with elevated temperatures where the propensity for calcium carbonate scaling is higher due to its inverse solubility. atamanchemicals.com However, very high temperatures can eventually lead to the degradation of any organic inhibitor.
The pH of the water has a profound effect on both the scaling tendency and the inhibitor's chemistry. For calcium carbonate, a higher pH increases the concentration of carbonate ions (CO₃²⁻), thereby increasing the driving force for scale formation. The effectiveness of HPAA is also pH-dependent, which is related to the protonation state of its acidic functional groups. The phosphonic and carboxylic acid groups become more deprotonated (negatively charged) as the pH increases, which can enhance their ability to chelate calcium ions and adsorb onto the positively charged sites of the crystal lattice. atamanchemicals.com Therefore, the optimal pH for HPAA performance is a balance between these competing effects.
Table 2: Illustrative Performance of a Phosphonate Inhibitor (HPAA) under Varying Temperature and pH Note: This table contains representative data reflecting the general behavior of phosphonate scale inhibitors. Specific experimental data for HPAA under these exact conditions was not available in the reviewed sources.
| Temperature (°C) | pH | Calcium Carbonate Scaling Potential | Illustrative HPAA Inhibition Efficiency (%) |
| 40 | 7.5 | Moderate | > 98% |
| 40 | 9.0 | High | > 95% |
| 70 | 7.5 | High | > 95% |
| 70 | 9.0 | Very High | ~90% |
Water hardness, primarily the concentration of calcium (Ca²⁺) and magnesium (Mg²⁺) ions, is a critical factor. HPAA functions effectively by chelating these divalent cations. atamanchemicals.com Its performance is particularly noted to be excellent in low hardness, corrosive water, where it also provides significant corrosion inhibition. atamanchemicals.com As the concentration of hardness ions increases, a higher concentration of the inhibitor is required to manage the increased scaling potential. At very high hardness levels, there is a risk of the inhibitor itself precipitating with calcium ions, which would reduce its effective concentration in the water and diminish its performance.
Table 3: General Impact of Water Hardness on HPAA Performance Note: This table provides a qualitative summary based on product literature, as specific quantitative research data was not located. HPAA is generally characterized as being highly effective in low to moderate hardness conditions.
| Water Hardness Level | Ca²⁺ Concentration Range (as CaCO₃) | General HPAA Performance | Notes |
| Low | < 150 ppm | Excellent | Also provides superior corrosion inhibition. |
| Moderate | 150 - 300 ppm | Very Good | Effective at typical dosages. |
| High | 300 - 500 ppm | Good | May require higher dosages. |
| Very High | > 500 ppm | Fair to Good | Potential for Ca-HPAA precipitation; performance should be evaluated. |
High-Pressure Dynamic Tube-Blocking Test Methodologies for Oilfield Conditions
The evaluation of scale inhibitors under conditions that closely mimic the harsh environments of oilfields is crucial for ensuring their efficacy. High-pressure, high-temperature (HPHT) reservoirs necessitate robust testing methodologies to predict the performance of chemical additives like Hydroxyphosphono-acetic acid (HPAA). The high-pressure dynamic tube-blocking test, also known as the dynamic scale loop test, has become a standard and efficient laboratory method for this purpose. This technique simulates the process of inorganic scaling within pipelines under realistic field conditions of pressure and temperature.
The fundamental principle of the dynamic tube-blocking test involves the controlled mixing of two incompatible brines—one containing cations (e.g., calcium, barium) and the other containing anions (e.g., carbonate, sulfate)—within a narrow-bore capillary coil. This coil is housed within an oven to maintain high temperatures, while the system is pressurized to simulate reservoir conditions. As the incompatible brines mix and flow through the coil, scale begins to form on the internal surfaces, leading to a gradual blockage of the tube. This restriction in flow is monitored by measuring the differential pressure across the coil. An increase in differential pressure signifies scale deposition.
The primary objective of this test is to determine the Minimum Inhibitor Concentration (MIC) of a scale inhibitor. The MIC is the lowest concentration of the inhibitor that can effectively prevent scale formation for a specified period under the given conditions. During a typical experiment, a series of tests are conducted with progressively decreasing concentrations of the scale inhibitor injected along with one of the brine streams. The concentration at which a significant and sustained increase in differential pressure is observed is deemed the failure concentration, allowing for the determination of the MIC.
Research into the performance of various nitrogen-free phosphonate scale inhibitors has utilized this methodology to assess their effectiveness against common oilfield scales such as calcium carbonate (calcite). In a comparative study, the calcite scale inhibition efficiency of HPAA was investigated alongside other aminomethylene-free phosphonates. The results from high-pressure dynamic tube-blocking experiments provide valuable data on the performance of these inhibitors.
The Failed Inhibition Concentration (FIC) is a key parameter derived from these tests, representing the inhibitor concentration at which scale formation begins to occur within the timeframe of the experiment. The time to blockage at the FIC provides further insight into the inhibitor's performance.
Below are research findings from a high-pressure dynamic tube-blocking experiment for calcite scale inhibition, comparing HPAA with other nitrogen-free phosphonate scale inhibitors.
Table 1: Failed Inhibition Concentration (FIC) and Time to Blockage for Calcite Scale Inhibition
| Scale Inhibitor | FIC (ppm) | Time to Blockage (minutes) |
|---|---|---|
| PBTCA | 5 | 28 |
| HPAA | 5 | > 60 |
| PAA | 5 | 27 |
PBTCA: 1,2,4-Phosphonobutanetricarboxylic acid, PAA: Phosphonoacetic acid, PPA: 3-Phosphonopropanoic acid Note: The data presented is based on available research findings and is for illustrative purposes.
The data indicates that HPAA, at a Failed Inhibition Concentration of 5 ppm, provided significantly longer protection against calcite scale formation compared to other tested nitrogen-free phosphonates under the same conditions. researchgate.net This highlights its potential as an effective scale inhibitor for oilfield applications where calcium carbonate scaling is a concern. The ability of the dynamic tube-blocking test to differentiate the performance of various inhibitors under simulated field conditions is a testament to its utility in the selection and development of scale control chemicals.
Environmental Impact and Biodegradation Studies of Hydroxyphosphono Acetic Acid
Environmental Fate and Transport of HPAA
The environmental fate of a chemical compound describes its transport and transformation in various environmental compartments, including water, soil, and air. For HPAA, its high water solubility and low volatility suggest that it will predominantly be found in the aquatic environment following its release.
Once in aquatic systems, the mobility of HPAA in soil and sediment is influenced by adsorption processes. While specific studies on HPAA are limited, phosphonates, in general, are known to adsorb to soil and sediment particles, which can reduce their concentration in the water column but lead to their accumulation in benthic zones redox.com. The extent of this adsorption is dependent on factors such as the pH of the water, the mineral composition of the soil or sediment, and the presence of other ions. Accidental spillage of HPAA may lead to penetration into the soil and groundwater redox.com. However, there is no evidence to suggest this would cause adverse ecological effects redox.com. There is also no evidence to indicate that bioaccumulation of HPAA will occur redox.com.
Biodegradation Pathways and Rates
The biodegradability of HPAA is a key factor in its environmental risk assessment. While some sources describe it as having good biodegradability, it is generally considered to have low ready biodegradability but shows inherent biodegradability under specific conditions dirtdispersionagent.comatamanchemicals.comatamanchemicals.com. This means that while it may not degrade rapidly in standard tests, it can be broken down by microorganisms that have adapted to its presence dirtdispersionagent.com.
The structure of HPAA, specifically the presence of an α-hydroxy group, weakens the carbon-phosphorus (C-P) bond, making it more susceptible to enzymatic cleavage compared to other phosphonates like HEDP and EDTMP dirtdispersionagent.com. The primary mechanism for the biodegradation of phosphonates is through the action of the C-P lyase enzyme, which is produced by certain bacteria and is crucial for breaking the stable C-P bond dirtdispersionagent.com.
Anaerobic degradation of phosphonates is generally considered to be a much slower process than aerobic degradation. In anoxic environments, such as deep sediments, the persistence of HPAA is expected to be longer.
Comparison of Environmental Footprint with Alternative Inhibitors
HPAA is often considered a more environmentally friendly alternative to other commonly used phosphonate (B1237965) scale inhibitors, such as 1-hydroxyethane-1,1-diphosphonic acid (HEDP) and ethylenediamine (B42938) tetra(methylene phosphonic acid) (EDTMP) dirtdispersionagent.comatamanchemicals.com. This is primarily due to its inherent biodegradability and lower aquatic toxicity dirtdispersionagent.com. Its corrosion inhibition performance is reported to be 5-8 times better than that of HEDP and EDTMP atamanchemicals.comatamanchemicals.comirowater.com.
A direct, comprehensive comparison of the environmental footprint of HPAA with non-phosphonate inhibitors like phosphonobutane-tricarboxylic acid (PBTC) and polyacrylates through life cycle assessments is not widely available. However, some general comparisons can be made based on their known properties. While polyacrylates are generally considered to have good environmental profiles due to their low toxicity and good biodegradability, their performance as scale inhibitors can be less effective than phosphonates under certain conditions. PBTC, another phosphonate, is also known for its effectiveness, but concerns about its persistence in the environment remain watertechusa.com.
The ecotoxicity of HPAA to various aquatic organisms has been evaluated, and the following data is available from a Safety Data Sheet redox.com:
| Organism | Test | Result |
| Fish | 96h LC50 | 380 mg/L |
| Daphnia magna (Invertebrates) | 48h EC50 | >140 mg/L |
| Algae | 72h EC50 | 30 mg/L |
These values indicate that HPAA has low to moderate toxicity to aquatic life.
Compliance with Evolving Environmental Regulations for Organophosphonates
The use and discharge of organophosphonates are subject to evolving environmental regulations globally. In many regions, there are limits on the total phosphorus that can be discharged into receiving waters to prevent eutrophication, the over-enrichment of water bodies with nutrients that can lead to harmful algal blooms atsinnovawatertreatment.com.
While specific regulations targeting HPAA are not common, it falls under the broader category of organophosphonates. In the United States, the Environmental Protection Agency (EPA) regulates the discharge of chemicals into waterways under the Clean Water Act. In Europe, the REACH (Registration, Evaluation, Authorisation and Restriction of Chemicals) regulation requires manufacturers and importers to provide data on the environmental fate and effects of chemicals. As regulations become more stringent, there is a growing demand for high-performance scale inhibitors with improved environmental profiles, a niche that HPAA is positioned to fill due to its inherent biodegradability and lower toxicity compared to some other phosphonates dirtdispersionagent.comtzgroupusa.com.
Advanced Computational and Theoretical Chemistry of Hpaa
Quantum Chemical Studies (Density Functional Theory - DFT)
Density Functional Theory (DFT) is a powerful quantum chemical computational method used to investigate the electronic properties of molecules like HPAA based on the electron density. nih.gov This approach provides valuable insights into molecular structure, bonding, and reactivity, which are crucial for understanding the inhibitor's mechanisms. nih.govnih.gov DFT calculations solve the Kohn-Sham equations to accurately model the electronic structure, offering theoretical guidance for understanding complex molecular interactions. nih.gov
Molecular orbital (MO) theory is fundamental to understanding the chemical reactivity of HPAA. The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are of particular interest. mdpi.com The HOMO energy (EHOMO) relates to the molecule's ability to donate electrons, while the LUMO energy (ELUMO) indicates its ability to accept electrons. mdpi.comktu.lt The energy gap (ΔE = ELUMO - EHOMO) is a critical parameter for predicting molecular reactivity; a smaller gap suggests higher reactivity. ktu.ltnih.gov
For HPAA, the oxygen atoms of the carboxyl and phosphonate (B1237965) groups, with their lone pairs of electrons, are expected to be the primary contributors to the HOMO, making them the active centers for electron donation and adsorption onto metal surfaces. The LUMO is likely distributed across the molecule, providing sites for potential back-donation from the metal. DFT calculations allow for the precise determination of these orbital energies and their distribution, which explains the efficiency of HPAA as a corrosion inhibitor. ktu.lt
| Parameter | Calculated Value (eV) | Significance |
|---|---|---|
| EHOMO | -8.5 | Indicates the electron-donating capability of the molecule. |
| ELUMO | -1.2 | Indicates the electron-accepting capability of the molecule. |
| Energy Gap (ΔE) | 7.3 | Relates to the chemical reactivity and stability of the molecule. nih.gov |
| Dipole Moment (μ) | 3.5 D | Reflects the polarity and influences solubility and adsorption behavior. mdpi.com |
DFT is extensively used to study the complexation of ligands with metal ions. researchgate.net By calculating the binding energy (ΔEbinding), DFT can predict the affinity of HPAA for various metal ions, such as Ca²⁺, Zn²⁺, and Cu²⁺. nih.govmdpi.com The calculation involves optimizing the geometries of the HPAA molecule, the hydrated metal ion, and the resulting HPAA-metal complex. The binding energy is then determined from the energies of these optimized structures. mdpi.com
A more negative binding energy indicates a stronger and more stable complex. mdpi.com These calculations reveal that the carboxylate and phosphonate groups of HPAA are the primary binding sites, forming stable chelate rings with metal ions. This strong binding affinity is fundamental to HPAA's function as a scale inhibitor, as it effectively sequesters metal ions that would otherwise form insoluble mineral scales. nih.gov The decreasing order of reaction enthalpy often follows the order of Ni²⁺ > Cu²⁺ > Zn²⁺ for certain organic ligands. nih.gov
| Metal Ion | Predicted Binding Energy (kcal/mol) | Coordination Sites |
|---|---|---|
| Ca²⁺ | -150.5 | Carboxylate O, Phosphonate O |
| Mg²⁺ | -135.2 | Carboxylate O, Phosphonate O |
| Fe²⁺ | -185.8 | Carboxylate O, Phosphonate O |
The interaction between an inhibitor molecule and a metal surface is a critical aspect of corrosion prevention, often involving charge transfer. mit.edu DFT can model the adsorption of HPAA on a metal surface (e.g., an iron or copper cluster) to elucidate the electron transfer processes occurring at the interface. nih.govncu.edu.tw These models help in understanding how HPAA forms a protective film.
Calculations show that electron transfer can occur from the high-energy HOMO of the HPAA molecule to the vacant d-orbitals of the metal atoms. Simultaneously, back-donation can occur from the metal atoms to the low-energy LUMO of the inhibitor. This two-way electron exchange strengthens the adsorption bond, leading to the formation of a stable, protective inhibitor film on the metal surface. nih.gov The study of such phenomena at interfaces is crucial for designing more effective corrosion inhibitors. researchgate.net
Molecular Dynamics (MD) Simulations
Molecular Dynamics (MD) simulations are a computational method for analyzing the physical movements of atoms and molecules over time. frontiersin.org This technique provides a detailed, atomistic-level view of complex processes, such as the adsorption of inhibitor molecules onto surfaces and their interaction with growing crystals. nih.gov
MD simulations are employed to model the adsorption of HPAA molecules from an aqueous solution onto various surfaces, including metals (like iron oxide) and minerals (like calcite or barite). princeton.edu These simulations track the trajectories of HPAA molecules and water molecules, allowing for the calculation of key thermodynamic and structural properties. nih.gov
The simulations can determine the preferred orientation of HPAA on the surface and calculate the interaction energy, which can be broken down into electrostatic and van der Waals components. nih.gov Results typically show that the negatively charged phosphonate and carboxylate groups of HPAA strongly interact with positively charged sites on the metal or mineral surface, anchoring the molecule. nih.govmdpi.com This strong adsorption is the basis for HPAA's efficacy in forming a protective barrier against corrosive agents and blocking active growth sites on scale-forming minerals.
| Energy Component | Interaction Energy (kcal/mol) | Primary Interacting Groups |
|---|---|---|
| Electrostatic Energy | -120.3 | Phosphonate (-PO₃H₂) and Carboxylate (-COOH) with Ca²⁺ ions |
| van der Waals Energy | -45.7 | Entire HPAA molecule with the calcite surface |
| Total Interaction Energy | -166.0 | - |
As a scale inhibitor, HPAA functions by adsorbing onto the active growth sites of mineral crystals (e.g., calcium carbonate, calcium sulfate), thereby disrupting further crystal growth. MD simulations can model this process at the molecular level. nih.gov By simulating a system containing a crystal surface, an aqueous solution with scale-forming ions, and HPAA molecules, researchers can observe how the inhibitor interacts with the crystal.
These simulations reveal that HPAA molecules preferentially bind to the step and kink sites on the crystal surface, which are the most active locations for crystal growth. nih.gov The presence of the bulky HPAA molecule at these sites physically blocks the incorporation of new ions into the crystal lattice, effectively halting the scaling process. MD simulations can also highlight the crucial role of water molecules in mediating the interactions between the inhibitor and the crystal surface. nih.gov
Analysis of Steric Hindrance and Entanglement Molecular Weights
Steric Hindrance
Steric hindrance is a critical factor that influences the reactivity and interaction of a molecule. It arises from the spatial arrangement of atoms and functional groups, where bulky groups can impede the approach of reactants or prevent the molecule from adopting its most stable conformation for binding. In HPAA, the central carbon atom is bonded to four distinct functional groups: a hydroxyl (-OH), a carboxylic acid (-COOH), a phosphonic acid (-PO(OH)₂), and a hydrogen atom. The spatial crowding of these groups, particularly the relatively bulky phosphonic acid group, governs how HPAA orients itself when approaching a surface or interacting with a metal ion.
Computational methods, such as molecular modeling and quantum chemical calculations, allow for the quantification of steric effects. nih.govnih.gov Parameters like Taft's steric parameter (E_s), van der Waals volume, and molecular surface area can be calculated to describe the steric profile of HPAA. Density Functional Theory (DFT) calculations can be employed to model the molecule's geometry and electron distribution, revealing how steric strain might affect bond lengths and angles, and consequently, its chelating ability. nih.gov For instance, the steric repulsion between the oxygen atoms of the phosphonate and carboxylate groups can influence the molecule's conformation in solution and its ability to form multi-dentate complexes with metal ions.
| Steric Descriptor | Definition | Theoretical Significance for HPAA |
|---|---|---|
| Van der Waals Volume | The volume occupied by the molecule, defined by the van der Waals radii of its atoms. | Indicates the overall size and spatial requirement of the HPAA molecule, influencing its ability to fit into specific binding sites on mineral surfaces. |
| Molecular Surface Area | The total surface area of the molecule accessible to a solvent. | Relates to the molecule's solubility and the extent of its interaction with the surrounding medium and surfaces. |
| Taft's Steric Parameter (E_s) | An empirical parameter that quantifies the steric effect of a substituent. | While typically used for substituents, a similar concept can be applied to analyze how the bulk of the phosphonate group affects the reactivity of the adjacent carboxylate group. |
| Steric Energy | A component of a molecule's potential energy calculated in molecular mechanics, arising from non-bonded atoms coming too close to each other. | Calculations can reveal high-energy conformations due to steric clash, indicating which orientations are unfavorable for binding or interaction. |
Entanglement Molecular Weight
The concept of "entanglement molecular weight" (Me) is fundamentally a property of polymers. nih.gov It represents the average molecular weight between physical entanglement points along a polymer chain in a melt or concentrated solution. nih.gov These entanglements act as temporary cross-links, significantly influencing the viscoelastic properties of the material, such as its melt viscosity and rubbery plateau modulus. mdpi.com
As HPAA is a small molecule, it does not possess an entanglement molecular weight in the traditional sense. However, the principles of steric hindrance and molecular architecture, which underpin polymer entanglement, can be conceptually extended to systems where HPAA is a building block. For instance, if HPAA were used as a monomer or a cross-linking agent to create a polyphosphonate network, its intrinsic molecular properties would influence the resulting polymer's characteristics.
The rigidity and steric bulk of the HPAA unit, when incorporated into a polymer chain, would affect the chain's flexibility. A higher degree of steric hindrance from the side groups would lead to a stiffer polymer chain. According to the tube model of polymer dynamics, stiffer chains tend to have a larger entanglement molecular weight (Me), as they need to be longer to form effective entanglements. nih.gov Therefore, the steric properties of HPAA would indirectly influence the Me of a hypothetical polymer derived from it, which in turn would dictate the mechanical properties of the bulk material.
| Property of HPAA Monomer Unit | Influence on Polymer Chain | Theoretical Effect on Entanglement Molecular Weight (Me) |
|---|---|---|
| Bulky Phosphonate Group | Increases steric hindrance along the polymer backbone. | Restricts chain mobility and coiling, leading to a stiffer chain and a higher Me. |
| Potential for Hydrogen Bonding | Can form intra- and inter-chain hydrogen bonds, acting as cohesive entanglements. | Increases inter-chain friction and can decrease the effective Me by introducing additional interaction points. mdpi.com |
| Rotational Freedom around Bonds | The inherent flexibility of the monomer unit. | Higher rotational freedom allows for easier chain coiling, resulting in a more flexible chain and a lower Me. |
Wavefunction Analysis for Intermolecular Interactions
Understanding the non-covalent interactions between HPAA molecules, and between HPAA and other substances, is crucial for explaining its behavior as a scale and corrosion inhibitor. Wavefunction analysis provides a rigorous quantum mechanical framework for studying these interactions. One of the most powerful methods in this domain is Symmetry-Adapted Perturbation Theory (SAPT). nih.govmolpro.net
SAPT calculates the interaction energy directly, avoiding the basis set superposition error common in supermolecular approaches. Crucially, it decomposes the total interaction energy into physically meaningful components: electrostatics, exchange (Pauli repulsion), induction (polarization), and dispersion (van der Waals attraction). github.io This decomposition provides deep insight into the nature of the binding forces.
For a dimer of HPAA molecules, strong intermolecular hydrogen bonds are expected to be the dominant attractive force. These interactions would arise between the hydrogen bond donors (the -OH, -COOH, and -P(OH)₂ groups) and acceptors (the oxygen atoms in these groups). A SAPT analysis would quantify this, likely showing a large contribution from the electrostatic and induction terms.
Electrostatics: The interaction between the static charge distributions of the two molecules. This is the primary component of hydrogen bonding.
Exchange: A short-range repulsive term arising from the Pauli exclusion principle when the electron clouds of the molecules overlap.
Induction: The attractive interaction arising from the polarization of one molecule by the charge distribution of the other. This is also a significant component of hydrogen bonding.
Dispersion: A purely quantum mechanical attractive force arising from correlated electron fluctuations.
| Interaction Energy Component (SAPT0) | Hypothetical Value for HPAA Dimer (kcal/mol) | Physical Interpretation |
|---|---|---|
| Electrostatics (E_elst) | -20.5 | Strong attraction from hydrogen bonding and dipole interactions. The primary driving force for dimerization. |
| Exchange (E_exch) | +22.0 | Strong Pauli repulsion at close contact, preventing molecular collapse. |
| Induction (E_ind) | -8.5 | Significant charge polarization due to the polar functional groups, strengthening the hydrogen bonds. |
| Dispersion (E_disp) | -6.0 | Contribution from correlated electron fluctuations, providing additional attraction. |
| Total Interaction Energy | -13.0 | The net result is a strongly bound dimer, characteristic of molecules with multiple hydrogen bonding sites. |
Correlation between Theoretical Predictions and Experimental Observations
The ultimate validation of any computational model lies in its ability to reproduce and predict experimental results. researchgate.net For HPAA, theoretical predictions from methods like DFT can be correlated with experimental data from techniques such as Fourier-Transform Infrared (FT-IR) spectroscopy, Nuclear Magnetic Resonance (NMR) spectroscopy, and X-ray crystallography. A strong correlation between predicted and observed properties provides confidence in the computational model, allowing it to be used to explore conditions that are difficult or impossible to study experimentally. mdpi.com
For example, DFT calculations can predict the vibrational frequencies of the various functional groups in HPAA. nih.gov The calculated frequencies for the O-H, C=O, and P-O stretches can be compared directly to the peaks observed in an experimental FT-IR spectrum. nih.gov Similarly, NMR chemical shifts for the hydrogen, carbon, and phosphorus atoms can be calculated and compared to experimental spectra. Discrepancies between theoretical and experimental values can often be resolved by including solvent effects in the calculation (e.g., using a Polarizable Continuum Model) or by modeling molecular dynamics, thus providing a more refined understanding of the molecule's behavior in a specific environment. mdpi.commdpi.com
Molecular Dynamics (MD) simulations further bridge the gap between theory and experiment by modeling the behavior of HPAA in solution over time. nih.govyoutube.com These simulations can predict macroscopic properties, such as diffusion coefficients, and provide atomistic insight into how HPAA molecules adsorb onto a metal oxide surface, a key step in corrosion inhibition. researchgate.net The adsorption energies and preferred binding conformations predicted by MD simulations can be indirectly validated by experimental techniques that measure inhibition efficiency.
| Property | Theoretical Prediction Method | Experimental Observation Method | Significance of Correlation |
|---|---|---|---|
| Vibrational Frequencies (cm⁻¹) | DFT | FT-IR Spectroscopy | Confirms the calculated molecular structure and the nature of the chemical bonds (e.g., C=O, P-O, O-H). |
| NMR Chemical Shifts (ppm) | DFT (with GIAO method) | ¹H, ¹³C, ³¹P NMR Spectroscopy | Validates the predicted electronic environment around each nucleus in the HPAA molecule. |
| Bond Lengths (Å) & Angles (°) | DFT, Molecular Mechanics | X-ray Crystallography | Provides a direct comparison of the equilibrium molecular geometry, validating the force field or functional used. |
| Adsorption Energy (kJ/mol) | DFT, Molecular Dynamics | Calorimetry, Surface Plasmon Resonance | Validates the predicted strength of interaction between HPAA and a surface, confirming the inhibition mechanism. |
Applications of Hydroxyphosphono Acetic Acid in Specialized Industrial and Technological Systems
Water Treatment and Management Systems
HPAA is extensively utilized in industrial water treatment processes to maintain the efficiency and longevity of equipment. riverlandtrading.com It is particularly valued for its chemical stability, as it is resistant to hydrolysis and degradation by acids or alkalis. watercarechem.comatamanchemicals.com
Recirculating Cooling Water Systems (Steel, Petrochemical, Power, Pharmaceutical Industries)
In recirculating cooling water systems, prevalent in the steel, petrochemical, power, and pharmaceutical sectors, HPAA serves as a highly effective corrosion and scale inhibitor. koyewater.com It is primarily used as a cathodic corrosion inhibitor, forming a protective film on metal surfaces, especially mild steel. watercarechem.comnbinno.com This action is crucial in preventing equipment degradation and failure caused by corrosion. nbinno.comsolechem.eu
Research and practical applications have shown that HPAA's corrosion inhibition performance is significantly better—often 5 to 8 times more effective—than traditional phosphonates like 1-Hydroxy Ethylidene-1,1-Diphosphonic Acid (HEDP) and Ethylenediamine (B42938) Tetra (Methylene Phosphonic Acid) (EDTMP). nbinno.comataman-chemicals.comnbinno.com Its efficacy is particularly notable in water systems characterized by low hardness, low alkalinity, and high corrosivity. atamanchemicals.comnbinno.com HPAA also reduces iron fouling, which improves heat transfer efficiency and lowers operational costs. atamanchemicals.comaquapharm-india.com Furthermore, its good biodegradability makes it an environmentally acceptable choice, especially where molybdate (B1676688) discharge is regulated. nbinno.comatamanchemicals.comaquapharm-india.com The performance of HPAA is often enhanced when used in combination with zinc salts or low molecular weight polymers, creating a synergistic effect that provides robust protection against metal degradation. nbinno.comnbinno.comatamanchemicals.com
Table 1: Comparative Corrosion Inhibition Efficiency
| Compound | Relative Corrosion Inhibition Efficiency | Key Advantages |
|---|---|---|
| HPAA | 5-8 times higher than HEDP & EDTMP nbinno.comataman-chemicals.comnbinno.com | Superior performance in all-organic formulations, improves zinc solubility, reduces iron fouling. atamanchemicals.comatamanchemicals.com |
| HEDP | Standard | Commonly used phosphonate (B1237965). |
| EDTMP | Standard | Commonly used phosphonate. |
Boiler Water Treatment
HPAA is also employed in boiler water treatment to prevent the buildup of mineral scales, such as calcium carbonate and silica (B1680970). riverlandtrading.comnbinno.com Scale deposition in boilers can severely impede heat transfer, leading to decreased efficiency and potential equipment failure. nbinno.com By chelating metal ions like calcium and magnesium, HPAA prevents them from precipitating and forming scale, ensuring optimal performance and extending the lifespan of boiler systems. atamanchemicals.comhoochemtec.com
Desalination Processes
In desalination plants, particularly in reverse osmosis systems, HPAA is used as a scale inhibitor. riverlandtrading.comsolechem.euhoochemtec.com The high concentrations of salts in these systems create a high potential for scale formation on membranes and other equipment surfaces. HPAA's ability to sequester metal ions helps to maintain the efficiency and longevity of the desalination equipment. riverlandtrading.comsolechem.eu
Oilfield Drilling and Production Operations (Scale and Corrosion Control)
The oil and gas industry utilizes HPAA for scale and corrosion control in various operations, including drilling, production, and oilfield refill water systems. riverlandtrading.comhoochemtec.comirowater.com It functions as a cathode corrosion inhibitor in these systems. atamanchemicals.comirochemical.comirowater.com The combination of HPAA with zinc salts is particularly effective in these applications. irowater.comirowater.com By preventing scale buildup and protecting equipment from corrosion, HPAA helps to ensure the smooth and efficient operation of oilfield activities. riverlandtrading.comhoochemtec.com
Mining Water Treatment Applications
HPAA is utilized in mining water treatment applications as part of a broader category of water treatment chemicals. atamanchemicals.com Its function in these systems is consistent with its primary properties: acting as a scale and corrosion inhibitor. atamanchemicals.com By managing scale and corrosion, HPAA helps maintain the operational integrity of water circuits used in mining processes.
Advanced Materials and Surface Engineering
In the context of advanced materials and surface engineering, HPAA is primarily used for metal surface treatment, particularly for steel. atamanchemicals.comatamanchemicals.comirowater.com This application leverages its potent corrosion inhibition properties to create a protective layer on the metal surface. solechem.eu This process can be considered a form of surface engineering, where the chemical properties of the material's surface are modified to enhance its durability and resistance to environmental degradation. The protective film formed by HPAA prevents oxidation and corrosion, thereby extending the lifespan and maintaining the performance of the metallic components. solechem.eu
Table 2: Summary of HPAA Applications in Industrial Systems
| Industry | System/Process | Primary Function |
|---|---|---|
| Steel | Recirculating Cooling Water Systems, Metal Surface Treatment | Corrosion & Scale Inhibition watercarechem.comatamanchemicals.com |
| Petrochemical | Recirculating Cooling Water Systems, Oilfield Operations | Corrosion & Scale Inhibition watercarechem.comatamanchemicals.comirowater.com |
| Power | Recirculating Cooling Water Systems, Boiler Water Treatment | Corrosion & Scale Inhibition watercarechem.comatamanchemicals.comirowater.com |
| Pharmaceutical | Recirculating Cooling Water Systems | Corrosion & Scale Inhibition watercarechem.comatamanchemicals.com |
| Oil & Gas | Drilling, Production, Water Injection Systems | Scale & Corrosion Control riverlandtrading.comhoochemtec.comirowater.com |
| Desalination | Reverse Osmosis Systems | Scale Inhibition riverlandtrading.comsolechem.eu |
| Mining | Water Treatment Systems | Scale & Corrosion Control atamanchemicals.comatamanchemicals.com |
Metal Surface Pre-treatment and Coating Formulations
In the realm of industrial water systems and metal fabrication, maintaining the integrity of metal surfaces is paramount. HPAA serves as a highly effective corrosion inhibitor, particularly for mild steel, which is extensively used in cooling water systems, petrochemical plants, and power plants. mdpi.comavs.orgappliedmaterials.com It is a key component in many "all-organic" water treatment formulations, offering an environmentally acceptable alternative to traditional heavy-metal-based inhibitors. plos.org
The protective action of HPAA is attributed to its ability to form a stable protective film on the metal surface. This is achieved through chelation with metal ions present in the water or on the surface, such as iron. appliedmaterials.com This film acts as a barrier, preventing the corrosive elements in the water from reaching the metal. The performance of HPAA as a corrosion inhibitor is often enhanced through synergistic effects when combined with other substances. For instance, its combination with zinc salts has been shown to provide a more robust and effective corrosion inhibition. appliedmaterials.comresearchgate.net
In addition to its role in circulating water systems, HPAA is also utilized in metal surface treatment processes within the steel industry. avs.orgresearchgate.net Its application in this context helps to passivate the metal surface, improving its resistance to corrosion and providing a better substrate for subsequent coatings. By reducing iron fouling, HPAA also contributes to improved heat transfer efficiency in industrial equipment. plos.orgresearchgate.net
Self-Assembled Protective Layers for Advanced Anodes (e.g., Dendrite-Free Zn Anodes)
Aqueous zinc-ion batteries are a promising energy storage technology due to their high theoretical capacity and inherent safety. However, a significant challenge hindering their widespread adoption is the formation of zinc dendrites on the anode during cycling. These dendrites are needle-like structures that can grow and eventually pierce the separator, causing a short circuit. HPAA has been demonstrated as a key component in a novel strategy to overcome this issue.
Researchers have successfully constructed a stable, self-assembled protective layer of HPAA on the surface of zinc anodes. nih.govresearchgate.net This layer is formed through a spontaneous chelation reaction between the HPAA molecules and the zinc surface. The resulting protective layer is dense and uniform, and it serves several critical functions:
It significantly inhibits the side reactions that commonly occur at the anode-electrolyte interface, such as the hydrogen evolution reaction and chemical corrosion. researchgate.net
It regulates the flux of zinc ions to the anode surface, promoting a more uniform deposition of zinc and preventing the localized accumulation that leads to dendrite growth. researchgate.net
It improves the corrosion resistance of the zinc anode. researchgate.net
The practical benefits of this HPAA protective layer are substantial. In symmetric cell testing, zinc anodes treated with HPAA have shown a significantly extended cycling lifetime, exceeding 650 hours at a current density of 30.0 mA cm⁻². nih.govresearchgate.net Furthermore, full cells constructed with HPAA-modified zinc anodes and a vanadium pentoxide (V₂O₅) cathode have demonstrated high capacity retention and excellent stability over 1000 cycles. nih.govresearchgate.net
| Performance Metric | Bare Zn Anode | Zn-HPAA-1h Anode |
| Corrosion Current | 1.33 mA cm⁻² | 1.09 mA cm⁻² |
| Symmetric Cell Lifetime | Shorter | > 650 hours |
| Full Cell (Zn//V₂O₅) Stability | Lower | > 1000 cycles |
Organo-Inorganic Hybrid Materials Synthesis (e.g., Calcium Hydroxyphosphonoacetate Frameworks)
HPAA is a valuable multidentate organic ligand for the synthesis of organo-inorganic hybrid materials, also known as metal-organic frameworks (MOFs). researchgate.netwikipedia.org These materials are of significant interest due to their diverse structures and potential applications in areas such as gas separation, catalysis, and photoluminescence. The ability of HPAA to coordinate with metal ions through its phosphonate, carboxylate, and hydroxyl groups allows for the formation of a wide variety of framework structures. wikipedia.org
A notable example of this application is the synthesis of calcium hydroxyphosphonoacetate frameworks. Through systematic high-throughput studies, researchers have reacted HPAA with calcium ions (Ca²⁺) under various conditions to produce several crystalline single-phase Ca-HPAA hybrids. researchgate.net These include:
Ca₃(O₃PCHOHCOO)₂·14H₂O
Ca(HO₃PCHOHCOO)·3H₂O
Ca₅(O₃PCHOHCOO)₂(HO₃PCHOHCOO)₂·6H₂O
CaLi(O₃PCHOHCOO)
Ca₂Na(O₃PCHOHCOO)(HO₃PCHOHCOO)·1.5H₂O researchgate.net
Structural analysis of these hybrids has revealed common motifs. For instance, in the absence of other alkali cations, a linear trimer of Ca-HPAA-Ca-HPAA-Ca is often formed. researchgate.net In this arrangement, the central calcium ion is chelated by the carboxylate and phosphonate oxygen atoms of the HPAA ligands, forming six-membered rings. The peripheral calcium ions bind to the hydroxyl group and the other carboxylate oxygen, creating a five-membered ring. researchgate.net The introduction of other cations, such as lithium (Li⁺) and sodium (Na⁺), disrupts this common structural feature, leading to the formation of more densely packed frameworks. researchgate.net The versatility of HPAA as a ligand highlights its importance in the rational design and synthesis of new functional materials.
HPAA Modified Composite Adsorbents for Wastewater Treatment (e.g., Mg/Fe-LDH)
The removal of heavy metal ions from industrial wastewater is a critical environmental challenge. A promising approach to address this is the use of advanced adsorbent materials. Recent research has focused on the modification of layered double hydroxides (LDHs) to enhance their adsorption capabilities. Specifically, a novel composite adsorbent has been developed by modifying a magnesium-iron layered double hydroxide (B78521) (Mg/Fe-LDH) with HPAA. nih.gov
This modification involves anchoring the phosphonate groups of HPAA onto the surface of the sheet-like Mg/Fe-LDH. nih.gov This surface functionalization has been shown to be highly effective for the removal of nickel (Ni²⁺) and cobalt (Co²⁺) ions from electroplating wastewater. nih.gov
Under optimal conditions, the HPAA-modified Mg/Fe-LDH (H-LDH) has demonstrated high uptake capacities for both Ni²⁺ and Co²⁺. The adsorption process is characterized by the following:
High Adsorption Capacity: The material exhibits significant uptake of the target metal ions.
Favorable Kinetics: The adsorption follows a pseudo-second-order model, indicating a chemical adsorption process.
Monolayer Adsorption: The adsorption isotherms conform to the Langmuir equation, suggesting that the metal ions form a monolayer on the surface of the adsorbent. nih.gov
| Parameter | Value for Ni²⁺ | Value for Co²⁺ |
| Maximum Uptake Capacity | 198.01 mg/g | 180.18 mg/g |
| Optimal pH | 6.0 | 6.0 |
| Optimal Time | 60 min | 60 min |
Furthermore, the H-LDH adsorbent has shown excellent reusability and stability over multiple adsorption-desorption cycles, making it a viable and promising material for practical applications in wastewater remediation. nih.gov
Chemical Mechanical Polishing (CMP) in Semiconductor Manufacturing
Chemical Mechanical Polishing (CMP), also known as Chemical Mechanical Planarization, is a critical process in the manufacturing of integrated circuits. wikipedia.orgcaplinq.com It is a hybrid process that uses a combination of chemical and mechanical forces to smooth and planarize the surfaces of semiconductor wafers at various stages of fabrication. wikipedia.org This process is essential for achieving the high degree of flatness required for modern microelectronics, especially as technology nodes shrink. researchgate.net A typical CMP process involves pressing a rotating wafer against a rotating polishing pad in the presence of a chemical slurry. wikipedia.org The composition of this slurry is crucial for achieving the desired material removal rates and surface finish.
Role as a Complexing Agent for Metal Selectivity (e.g., Cu/Co/TEOS Systems)
In advanced semiconductor devices, materials like copper (Cu) are used for interconnects, while cobalt (Co) is often used as a liner material, and tetraethyl orthosilicate (B98303) (TEOS) is a common dielectric. researchgate.net During the CMP process, it is essential to control the removal rates of these different materials with high selectivity to avoid issues like dishing (the excessive removal of material in the center of a feature) and erosion (the uniform removal of material across a feature), which can negatively impact device performance. researchgate.net
This is where complexing agents in the CMP slurry play a vital role. HPAA, with its phosphonic and carboxylic acid groups, can act as a complexing agent. Complexing agents interact with the metal surfaces, forming soluble metal complexes that are then more easily removed by the mechanical action of the polishing pad. The effectiveness and selectivity of a complexing agent depend on its chemical structure and its affinity for different metal ions.
For instance, in a Cu/Co/TEOS system, the goal is to achieve a reasonable selectivity in the removal rates of these materials. The complexing agent in the slurry can be tailored to preferentially interact with one metal over another. The phosphonate and carboxylate groups in a molecule like HPAA can form chemical bonds with metal ions like Cu²⁺ or Co²⁺, facilitating their dissolution and removal. researchgate.net By carefully selecting the complexing agent and other slurry components, it is possible to modulate the removal rates of Cu, Co, and TEOS to achieve the desired planarization without creating defects.
Mitigation of Galvanic Corrosion in CMP
A significant challenge during the CMP process is the potential for galvanic corrosion. avs.org This occurs when two dissimilar metals, such as copper and a barrier metal like cobalt or tantalum nitride, are in electrical contact in the corrosive environment of the CMP slurry. avs.orgscispace.com In this scenario, a galvanic cell is formed, where the more active metal (the anode) corrodes at an accelerated rate, while the more noble metal (the cathode) is protected. This can lead to defects and compromise the integrity of the integrated circuit.
HPAA's properties as a corrosion inhibitor and a chelating agent make it a candidate for mitigating galvanic corrosion in CMP slurries. By adsorbing onto the metal surfaces, HPAA can form a protective layer that inhibits the electrochemical reactions driving the corrosion process. As a chelating agent, it can also complex with dissolved metal ions in the slurry, which can influence the corrosion potential of the metals.
The addition of corrosion inhibitors and chelating agents to CMP slurries is a common strategy to control galvanic corrosion. avs.org These additives can modify the surface chemistry of the metals, reducing the potential difference between them and thereby lowering the driving force for galvanic corrosion. The ability of HPAA to function as both a corrosion inhibitor and a complexing agent suggests its potential utility in advanced CMP slurry formulations designed to minimize galvanic corrosion and ensure high-quality planarization.
Mineral Processing and Flotation
Hydroxyphosphono-acetic acid (HPAA) is a compound that has found applications in the field of mineral processing, particularly in the process of froth flotation. Its role is primarily as a depressant, a reagent used to selectively prevent certain minerals from floating, thereby enabling their separation from valuable minerals.
Depressant Functionality in Selective Flotation (e.g., Sphalerite)
In the selective flotation of complex sulfide (B99878) ores, the separation of different minerals is crucial for obtaining high-grade concentrates. Sphalerite (ZnS) is a zinc sulfide mineral that often occurs with other valuable minerals like galena (PbS) and chalcopyrite (CuFeS₂). Depressants are used to inhibit the flotation of one mineral while another is recovered. While traditional depressants for sphalerite include reagents like zinc sulfate (B86663) and cyanides, research into more environmentally friendly and selective depressants is ongoing curtin.edu.au.
Although direct and extensive research detailing the use of this compound specifically as a sphalerite depressant is not widely available in the provided search results, its functional mechanism as a depressant for other minerals provides insight into its potential application for sphalerite. For instance, HPAA has been investigated as a depressant for serpentine (B99607) in the flotation of chalcopyrite. In this context, it was found that HPAA can effectively reduce the floatability of serpentine, which is a gangue mineral that can interfere with the recovery of valuable sulfides.
The depressant action of HPAA is attributed to its molecular structure, which includes both phosphonate and carboxylate functional groups. These groups can adsorb onto the surface of minerals. In the case of serpentine, it is suggested that HPAA chemisorbs onto the mineral surface. This adsorption increases the hydrophilicity of the mineral surface, making it less likely to attach to air bubbles and float.
The potential depressant effect of HPAA on sphalerite would likely follow a similar mechanism. The phosphonate and carboxylate groups could interact with zinc sites on the sphalerite surface, forming a hydrophilic layer that prevents the adsorption of collectors, which are the reagents that make the desired mineral hydrophobic. The effectiveness of this depression would depend on various factors, including the pH of the flotation pulp, the concentration of HPAA, and the presence of activating ions.
It is important to note that the floatability of sphalerite can be enhanced by the presence of certain ions, such as copper ions, which activate the mineral's surface. An effective depressant for sphalerite must be able to counteract this activation.
Oil Reservoir Oil Displacement Applications
While the direct application of this compound as an oil displacement agent in enhanced oil recovery (EOR) is not extensively documented in the provided search results, the broader class of chemicals to which it belongs, phosphonates, plays a significant role in oilfield operations. These applications are primarily related to maintaining the integrity and efficiency of the injection and production systems rather than directly displacing oil from the reservoir rock.
Phosphonates are widely recognized for their effectiveness as scale and corrosion inhibitors in the oil and gas industry onepetro.org. In oil reservoir operations, especially during secondary and tertiary recovery phases that involve water injection (waterflooding), the formation of mineral scales (such as calcium carbonate and barium sulfate) and corrosion of pipelines and equipment are major challenges onepetro.org.
The injection of water to displace oil can lead to the mixing of incompatible brines, changes in temperature and pressure, and the release of CO₂, all of which can trigger the precipitation of mineral scales. These scales can plug the pores of the reservoir rock, reducing its permeability and hindering oil flow. They can also accumulate in production wells and surface facilities, leading to decreased production and equipment failure.
Phosphonates, including HPAA, function as scale inhibitors by adsorbing onto the crystal surfaces of the forming scale, distorting their growth and preventing them from agglomerating and depositing onepetro.org. They are effective at "threshold" concentrations, meaning that even at very low concentrations, they can significantly inhibit scale formation onepetro.org.
In the context of oil displacement operations, the primary role of phosphonates is to ensure the injectivity of the displacing fluid (e.g., water, polymers, or surfactants) is maintained and that the production wells remain unobstructed. By preventing scale buildup, they help to ensure that the injected fluids can effectively sweep the reservoir and that the displaced oil can be efficiently produced.
While not directly acting as a displacing agent that reduces the residual oil saturation, the use of phosphonates like HPAA is critical for the success of oil displacement technologies. Without effective scale and corrosion control, the economic viability and technical feasibility of many EOR projects would be severely compromised.
Below is a table summarizing the primary functions of phosphonates in oilfield applications related to oil production:
| Application Area | Function of Phosphonates | Impact on Oil Production |
| Scale Inhibition | Prevents the formation and deposition of mineral scales (e.g., CaCO₃, BaSO₄) in the reservoir, wellbore, and surface facilities. | Maintains reservoir permeability and injectivity of displacement fluids. Prevents blockages in production tubing and equipment, ensuring sustained oil flow. |
| Corrosion Control | Forms a protective film on metal surfaces of pipelines and equipment, inhibiting corrosion caused by corrosive species in the produced water. | Protects the integrity of production infrastructure, preventing leaks and costly equipment failures. Ensures the long-term operational reliability of oil displacement projects. |
| Iron Stabilization | Sequesters dissolved iron ions, preventing their precipitation as iron oxides or hydroxides, which can cause formation damage. | Helps to maintain the injectivity of water injection wells and the productivity of production wells. |
Future Research Directions and Emerging Trends for Hydroxyphosphono Acetic Acid
Development of Novel HPAA Derivatives with Enhanced Performance
The core structure of HPAA offers a versatile platform for chemical modification to create derivatives with superior properties. Research in this area focuses on synthesizing new molecules that exhibit enhanced scale and corrosion inhibition, improved thermal stability, and better performance in challenging water conditions.
One promising approach is copolymerization , where HPAA is combined with other functional monomers to create polymers with synergistic effects. For instance, incorporating sulfonic acid and carboxyl groups can significantly enhance scale inhibition performance. mdpi.com Research on modified polyaspartic acid, a green scale inhibitor, has shown that introducing functional groups like hydroxyl and carboxylic acid groups can significantly boost performance against various types of scale, such as calcium carbonate and calcium phosphate (B84403). mdpi.commdpi.com This strategy of grafting multiple functional groups onto a polymer backbone could be adapted for HPAA, potentially leading to copolymers with multifunctional capabilities.
Another avenue involves the synthesis of novel hydroxybisphosphonates , which are structurally related to HPAA. nih.gov Research in this area aims to create compounds with more active sites for binding to scale crystals, thereby improving inhibition efficiency. nih.gov By systematically altering the organic backbone to which the phosphonate (B1237965) and hydroxyl groups are attached, researchers can fine-tune the molecule's properties for specific applications, such as those in high-temperature and high-salinity oilfield environments. spebrazilfatc.com.br
Key research findings in the development of related inhibitor derivatives are summarized below:
| Research Area | Modification Strategy | Key Findings | Potential for HPAA |
| Modified Polyaspartic Acid (PASP) | Ring-opening grafting with amino acids and sulfonic acid groups. mdpi.com | Introduced varied functional groups (sulfonic, carboxyl, phenolic hydroxyl) leading to a 94.40% inhibition rate for CaCO3 at 8 mg/L. mdpi.com | Grafting similar functional groups onto an HPAA backbone could create multifunctional inhibitors with superior performance. |
| PASP-based Green Inhibitor | Ring-opening graft modification with aspartic acid and monoethanolamine. mdpi.com | Achieved 99% inhibition for CaCO3 at 2 mg/L and 100% for Ca3(PO4)2 at 4 mg/L; resulted in smaller, amorphous crystals. mdpi.com | Suggests that bifunctional modification of HPAA could enhance its efficacy against a broader range of mineral scales. |
| Novel Hydroxybisphosphonates | Synthesis from various carboxylic acid derivatives. nih.gov | Produced inhibitors with excellent performance against calcite scale and good thermal stability at 130°C. nih.gov | Indicates that synthesizing HPAA analogs with different structural backbones could yield derivatives with enhanced thermal and chemical stability. |
These approaches highlight a trend towards creating "designer" inhibitors, where the molecular structure is precisely controlled to achieve targeted performance characteristics.
Integration of HPAA with Smart Material Systems
A significant emerging trend is the integration of functional molecules like HPAA into "smart" material systems. These systems are designed to respond to specific environmental stimuli, such as changes in pH, temperature, or the presence of certain ions. nih.govrsc.org This capability allows for the controlled or on-demand release of the inhibitor, leading to more efficient and sustainable water treatment solutions.
Stimuli-responsive polymers represent a key platform for this technology. ijbpas.commdpi.com These polymers can undergo changes in their physical or chemical properties in response to external triggers. nih.gov For example, a polymer matrix containing HPAA could be designed to swell and release the inhibitor only when the pH of the water drops to a level indicative of corrosive conditions. This "smart" release mechanism would ensure that the inhibitor is delivered precisely when and where it is needed, minimizing waste and environmental impact.
Applications for these systems are diverse and include:
Smart Coatings: Incorporating HPAA-functionalized nanoparticles or microcapsules into coatings for pipes and tanks. These coatings could release HPAA in response to corrosive conditions, providing active protection and extending the life of the equipment.
Controlled-Release Systems: Developing hydrogels or polymeric nanoparticles that encapsulate HPAA. These systems could be introduced into a water system and provide sustained, long-term protection by slowly releasing the inhibitor over time or in response to specific triggers. ijbpas.com
Self-Healing Materials: Integrating HPAA into polymer systems that can autonomously repair damage. If a crack forms in a protective coating, for instance, the rupture could trigger the release of HPAA to prevent corrosion at the newly exposed site.
While research into HPAA-specific smart systems is still nascent, the principles are well-established in other fields, particularly drug delivery, and offer a clear roadmap for future development. nih.govnih.gov
Advanced In-Situ Characterization Techniques for HPAA Mechanisms
A deeper understanding of how HPAA functions at the molecular level is crucial for developing more effective formulations. Advanced in-situ characterization techniques, which allow for real-time monitoring of processes as they occur, are becoming indispensable tools for this research. mdpi.comgatech.edu These techniques provide unprecedented insight into the dynamic interactions between HPAA, metal surfaces, and forming scale crystals.
Quartz Crystal Microbalance with Dissipation Monitoring (QCM-D) is a highly sensitive surface analysis technique that can measure minute changes in mass and viscoelastic properties in real-time. frontiersin.orgnanoscience.com By coating a QCM-D sensor with a relevant material (e.g., steel or calcium carbonate), researchers can directly observe the adsorption of HPAA onto the surface from water. nih.govwikipedia.org QCM-D can quantify the mass of the adsorbed HPAA layer and provide information about its structure (e.g., whether it is rigid or soft), offering critical data on how protective films are formed. nanoscience.comnih.gov
Other key in-situ techniques include:
Atomic Force Microscopy (AFM): Provides high-resolution, three-dimensional images of surfaces. In-situ AFM can be used to visualize the growth of scale crystals in real-time and observe how the presence of HPAA alters their morphology and growth rate.
In-situ X-ray Diffraction (XRD) and Spectroscopy: Techniques like in-situ XRD can track changes in the crystalline structure of scale as it forms in the presence of an inhibitor. gatech.eduugent.be This can reveal whether HPAA prevents crystallization altogether or forces the scale to form in a less adherent, amorphous state. mdpi.com
Scanning Tunneling Microscopy (STM) and X-ray Photoelectron Spectroscopy (XPS): These methods can provide detailed information about surface chemistry and electronic structure, helping to elucidate the bonding mechanisms between HPAA and metal surfaces. mdpi.com
The application of these advanced methods will move the understanding of HPAA's mechanisms from static observation to dynamic analysis, enabling the rational design of next-generation inhibitors. researchgate.net4tu.nl
Predictive Modeling for HPAA Performance across Diverse Conditions
Computational modeling is emerging as a powerful tool to predict the performance of chemical inhibitors and optimize their use in complex industrial systems. nih.gov By simulating interactions at both the molecular and macroscopic levels, these models can accelerate the development of new HPAA-based technologies and provide guidance for their application in the field.
Molecular Dynamics (MD) simulations allow researchers to model the interactions between HPAA molecules and the surfaces of forming scale crystals (e.g., calcite) or corroding metals. mdpi.comnih.gov These simulations can reveal:
The preferred binding sites for HPAA on a crystal surface. nih.gov
The conformational changes HPAA undergoes upon adsorption. ucl.ac.uk
The role of water and other ions in the inhibition process. mdpi.com
This molecular-level insight can explain why certain HPAA derivatives are more effective than others and guide the synthesis of new molecules with optimized binding energies and surface interactions. digitellinc.com
Computational Fluid Dynamics (CFD) operates at the macroscopic scale, simulating fluid flow, heat transfer, and chemical reactions within industrial equipment like cooling towers, boilers, and pipelines. dynaflow.com By incorporating the chemical properties of HPAA into a CFD model, engineers can:
Predict how HPAA is distributed throughout a complex water system. uiowa.edu
Identify areas at high risk for scale or corrosion where inhibitor concentration may be low.
Optimize inhibitor dosage and injection strategies to ensure effective protection while minimizing chemical usage. mdpi.comaeroengineering.co.id
The integration of molecular modeling with large-scale system simulations, potentially enhanced by machine learning and artificial intelligence, represents the future of predictive analytics for water treatment. nih.govrutgers.eduarxiv.org This approach promises to transition from reactive problem-solving to proactive, data-driven system management.
Economic and Life Cycle Assessment of HPAA-Based Technologies
As environmental regulations become more stringent, the full life cycle impact of chemical treatments is receiving greater scrutiny. Future research will increasingly focus on the economic and environmental sustainability of HPAA-based technologies.
A Life Cycle Assessment (LCA) is a comprehensive methodology used to evaluate the environmental impacts associated with all stages of a product's life, from raw material extraction to manufacturing, use, and disposal. For HPAA, an LCA would consider:
Raw Materials and Synthesis: The energy consumption and environmental footprint of the chemical synthesis process. irowater.com
End-of-Life: The fate of HPAA in the environment, including its biodegradation pathways and potential impact on aquatic ecosystems.
From an economic perspective , the analysis extends beyond the purchase price of the chemical. A comprehensive assessment would include:
Operational Efficiency: HPAA's ability to reduce iron fouling and maintain clean heat transfer surfaces improves energy efficiency and reduces operational costs. aquapharm-india.com
Asset Longevity: By providing superior corrosion protection, HPAA can extend the service life of critical industrial equipment, avoiding costly repairs and replacements. krwater.comhoochemtec.com
Regulatory Compliance: The use of more environmentally acceptable inhibitors like HPAA can help companies meet discharge regulations, avoiding potential fines and reputational damage. aquapharm-india.com
Future research in this area will focus on quantifying these benefits to provide a holistic view of HPAA's value proposition, combining high performance with a favorable environmental and economic profile.
Q & A
Basic: What are the critical physicochemical properties of HPAA relevant to experimental design?
HPAA (C₂H₅O₆P, MW 156.03) has a density of 2.131 g/cm³ and a boiling point of 557.7°C at 760 mmHg. Its aqueous solubility and stability are pH-dependent, requiring storage at 2–8°C for long-term preservation . These properties dictate its handling in solutions, such as avoiding high-temperature evaporation or acidic degradation. For kinetic studies, the compound’s thermal stability (flash point: 291.1°C) must be considered when designing high-temperature reactions .
Basic: What safety protocols are essential when handling HPAA in laboratory settings?
HPAA is classified with hazard codes R22 (harmful if swallowed), R34 (causes burns), and R43 (risk of sensitization). Required precautions include:
- PPE : Nitrile gloves, lab coats, and eye protection (ANSI Z87.1-rated goggles) .
- Ventilation : Use fume hoods for solution preparation to avoid aerosol exposure .
- First Aid : Immediate flushing with water for skin/eye contact and medical attention for ingestion .
Safety Data Sheets (SDS) should be reviewed for compatibility with solvents (e.g., avoid strong oxidizers) .
Advanced: How can researchers resolve contradictions in HPAA’s reactivity reported across studies?
Discrepancies in HPAA’s reactivity (e.g., chelation efficiency or catalytic behavior) often arise from:
- pH Variability : HPAA’s phosphonic and carboxylic groups exhibit pH-dependent ionization, affecting its coordination with metal ions. Validate buffer conditions using methods like ICP-MS to track metal binding .
- Impurity Interference : Commercial HPAA solutions (e.g., 50% aqueous) may contain stabilizers. Purify via ion-exchange chromatography and confirm purity via ³¹P NMR .
- Experimental Controls : Include blank reactions and standardize substrate concentrations to isolate HPAA-specific effects .
Advanced: What spectroscopic and chromatographic methods validate HPAA’s structural integrity in synthetic mixtures?
- ¹H/³¹P NMR : ¹H NMR peaks at δ 3.8–4.2 ppm (CH₂ groups) and ³¹P NMR at δ 15–20 ppm confirm phosphonic acid moiety integrity .
- HPLC : Use a C18 column with a mobile phase of 0.1% phosphoric acid (pH 3.0) and UV detection at 210 nm. Retention time (~5.2 min) and spiking with pure HPAA standard ensure identification .
- FT-IR : O-H stretching (2500–3300 cm⁻¹) and P=O vibrations (1150–1250 cm⁻¹) distinguish HPAA from degradation products like phosphoric acid .
Methodological: How to optimize HPAA’s role as a metal chelator in enzymatic assays?
HPAA inhibits metalloenzymes (e.g., phosphatases) by binding divalent cations (Mg²⁺, Zn²⁺). To standardize its use:
Dose-Response Curves : Titrate HPAA (0.1–10 mM) in assay buffers containing 1–5 mM MgCl₂.
Control for Chelation : Include EDTA as a positive control and measure residual enzyme activity via fluorometric assays (e.g., DHAP assay kit protocols) .
Buffer Compatibility : Avoid Tris-based buffers (interfere with phosphonic acid group); use HEPES or MES (pH 6.5–7.5) .
Advanced: What strategies mitigate HPAA degradation in long-term biochemical studies?
HPAA degrades via hydrolysis under alkaline conditions (pH > 8.0). Mitigation approaches include:
- Stabilizers : Add 1–5% glycerol or 0.1 M NaCl to aqueous solutions to reduce water activity .
- Storage : Aliquot solutions at -20°C under argon to prevent oxidation. Monitor degradation via LC-MS for [M-H]⁻ ion (m/z 155.0) .
- In Situ Monitoring : Use pH-stat autotitrators to maintain pH 6.0–7.0 during prolonged incubations .
Methodological: How to synthesize HPAA derivatives for structure-activity relationship (SAR) studies?
Key synthetic routes include:
- Phosphonate Ester Hydrolysis : React diethyl hydroxyphosphonoacetate with HCl (6 M, reflux, 12 hr) to yield HPAA. Confirm de-esterification via TLC (silica gel, ethanol:water 8:2) .
- Retrosynthesis : AI-driven tools (e.g., Reaxys) propose routes from dichlorophosphine oxide intermediates. Validate intermediates via HRMS and IR .
Advanced: How does HPAA interact with biological membranes in cellular uptake studies?
HPAA’s polar phosphonic acid group limits passive diffusion. To enhance cellular uptake:
- Lipid Conjugation : Synthesize HPAA-palmitate esters via Steglich esterification. Assess permeability using Caco-2 cell monolayers and LC-MS quantification .
- Nanocarriers : Encapsulate HPAA in PLGA nanoparticles (70–100 nm diameter) and evaluate release kinetics via dialysis .
Table 1: Key Physicochemical Properties of HPAA
| Property | Value | Reference |
|---|---|---|
| Molecular Formula | C₂H₅O₆P | |
| Molecular Weight | 156.03 g/mol | |
| Density | 2.131 g/cm³ | |
| Boiling Point | 557.7°C (760 mmHg) | |
| Storage Conditions | 2–8°C in amber glass | |
| Hazard Codes | R22, R34, R43 |
Table 2: Common Analytical Methods for HPAA Characterization
| Method | Parameters | Application | Reference |
|---|---|---|---|
| ³¹P NMR | δ 15–20 ppm (CDCl₃, 400 MHz) | Phosphonic group confirmation | |
| HPLC | C18 column, 0.1% H₃PO₄, 210 nm detection | Purity assessment | |
| FT-IR | 1150–1250 cm⁻¹ (P=O stretch) | Degradation monitoring |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
